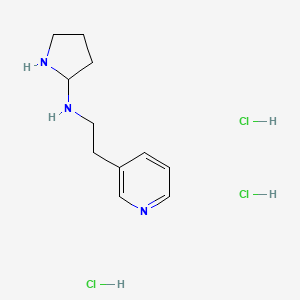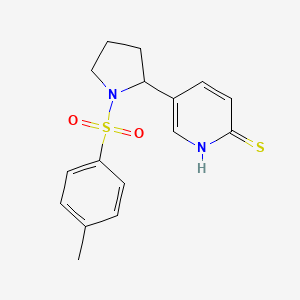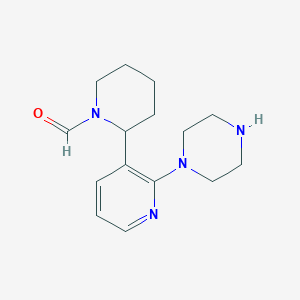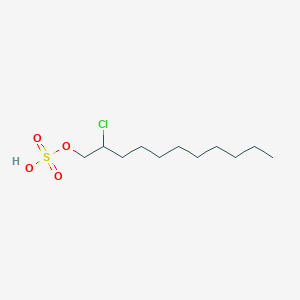
3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile is a chemical compound with the molecular formula C9H7F3N2O and a molecular weight of 216.16 g/mol . It is a heterocyclic compound that contains a pyridine ring substituted with a trifluoroethoxy group and a nitrile group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile involves the reaction of 5-hydroxy-3-methylpicolinonitrile with 2,2,2-trifluoroethyl trifluoromethanesulfonate in the presence of cesium carbonate as a base. The reaction is carried out in N,N-dimethylformamide (DMF) at room temperature. The resulting suspension is stirred overnight, diluted with water, and extracted with ethyl acetate. The organic layer is washed with lithium chloride solution and brine, dried over magnesium sulfate, and concentrated under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is scaled up using industrial reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Cesium Carbonate: Used as a base in substitution reactions.
N,N-Dimethylformamide (DMF): Used as a solvent in various reactions.
Ethyl Acetate: Used for extraction and purification.
Major Products Formed
3-Methyl-5-(2,2,2-trifluoroethoxy)picolinic Acid: Formed by hydrolysis of the nitrile group.
Applications De Recherche Scientifique
3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile involves its interaction with molecular targets and pathways in biological systems. The trifluoroethoxy group and nitrile group contribute to its reactivity and ability to form stable complexes with various biomolecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-5-(2,2,2-trifluoroethoxy)picolinic Acid: A derivative formed by hydrolysis of the nitrile group.
2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole: A related compound with a similar structure.
Uniqueness
3-Methyl-5-(2,2,2-trifluoroethoxy)picolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of the trifluoroethoxy group enhances its reactivity and stability, making it a valuable building block in organic synthesis and various research applications .
Propriétés
Formule moléculaire |
C9H7F3N2O |
|---|---|
Poids moléculaire |
216.16 g/mol |
Nom IUPAC |
3-methyl-5-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7F3N2O/c1-6-2-7(4-14-8(6)3-13)15-5-9(10,11)12/h2,4H,5H2,1H3 |
Clé InChI |
UTQOHHMAZBGUOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1C#N)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B11814727.png)









